An In-Depth Technical Guide to 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine
An In-Depth Technical Guide to 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine
This guide provides a comprehensive technical overview of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, a robust synthetic pathway with detailed protocols, methods for analytical characterization, and the broader context of its potential biological significance based on its core pharmacophore.
Core Molecular Structure and Physicochemical Properties
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine belongs to the phenylpiperazine class of compounds. The structure is characterized by a central piperazine ring, N-substituted at one position with a methyl group and at the other with a 2-(3-bromophenyl)ethyl group. This specific arrangement of a brominated aromatic ring, an ethyl linker, and a methylpiperazine moiety dictates its chemical reactivity, physical properties, and potential biological interactions.
Chemical Structure and Identifiers
A precise understanding of the molecule begins with its structural representation and standardized chemical identifiers.
Diagram 1: Chemical Structure of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine
A 2D representation of the title compound.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[2-(3-bromophenyl)ethyl]-4-methylpiperazine | N/A |
| Molecular Formula | C13H19BrN2 | N/A |
| Molecular Weight | 283.21 g/mol | N/A |
| Canonical SMILES | CN1CCN(CC1)CCC2=CC(=CC=C2)Br | N/A |
| InChI Key | FZVAHOKWELNBFD-UHFFFAOYSA-N | N/A |
| CAS Number | 364794-56-9 | N/A |
| XLogP3 | 3.1 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Note: Computed properties are algorithmically generated and should be confirmed via experimental analysis.
Synthesis and Purification Protocol
The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine can be efficiently achieved via a nucleophilic substitution reaction. This approach is widely used for the N-alkylation of secondary amines like 1-methylpiperazine.
Synthetic Strategy: Nucleophilic Substitution
The core of the synthesis involves the reaction of 1-methylpiperazine with a suitable electrophile, 1-(2-bromoethyl)-3-bromobenzene. The secondary amine of the piperazine ring acts as the nucleophile, displacing a bromide to form the new carbon-nitrogen bond.
Diagram 2: Synthetic Workflow
Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis.
Materials:
-
1-Methylpiperazine
-
1-(2-Bromoethyl)-3-bromobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Ethyl Acetate (EtOAc) / Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-bromoethyl)-3-bromobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the substitution reaction. Potassium carbonate acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
-
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 7.0-7.5 ppm region), the ethyl linker protons, the non-equivalent piperazine ring protons, and the N-methyl singlet. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to bromine being downfield), the aliphatic carbons of the ethyl chain and piperazine ring, and the N-methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass (283.1 for C₁₃H₂₀BrN₂⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) should be clearly visible for the molecular ion and any bromine-containing fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A validated HPLC method, often using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with additives like formic acid or TFA), should show a single major peak for the pure product. The method can be used to determine purity as a percentage based on peak area.[1]
Table 2: Representative Analytical Methods for Piperazine Derivatives
| Technique | Purpose | Key Considerations |
|---|---|---|
| GC-MS | Separation & Identification | Effective for separating isomers and providing mass spectral data for confirmation.[2] |
| HPLC-UV | Purity Assessment & Quantification | Requires a UV-active chromophore. Derivatization may be needed for some piperazines but is not necessary for this compound due to the phenyl ring.[1] |
| NMR | Structural Elucidation | Provides detailed information about the chemical environment of each proton and carbon atom, confirming connectivity.[3] |
Biological Context and Potential Applications
While specific biological activity data for 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is not extensively published, the core phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4][5]
The Phenylpiperazine Pharmacophore
The phenylpiperazine motif is a key structural component in numerous approved drugs and research compounds.[6] These compounds are known to interact with a variety of neurotransmitter receptors and transporters. The biological activity is often modulated by the substituents on both the phenyl ring and the second nitrogen of the piperazine ring.
-
Potential Targets: Based on its structural similarity to known compounds, 1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine could potentially interact with dopamine transporters (DAT), serotonin transporters (SERT), or various serotonin and dopamine receptor subtypes.[7]
-
Therapeutic Areas: Phenylpiperazine derivatives have found applications as antidepressants, antipsychotics, anxiolytics, and anticancer agents.[4][8] The specific substitution pattern on the title compound makes it a valuable intermediate or library compound for screening in these areas.
Role in Drug Discovery
This compound serves as a valuable building block for creating more complex molecules. The bromine atom on the phenyl ring is a key functional handle that can be used for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. This process is fundamental to optimizing lead compounds in drug discovery.
Conclusion
1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine is a synthetically accessible compound built upon a privileged phenylpiperazine scaffold. The protocols and analytical methods described herein provide a robust framework for its preparation and characterization. Its structural features, particularly the reactive bromine handle, make it a versatile intermediate for medicinal chemists exploring new therapeutic agents, especially within the CNS and oncology domains. Further biological evaluation is warranted to elucidate its specific pharmacological profile.
References
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197.
-
Jampilek, J., & Kralova, K. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(11), 887-903.
-
Sribalan, R., et al. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(3).
-
Demirci, S., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design, 94(3), 1584-1595.
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate.
-
1-[(3-Bromophenyl)methyl]-4-tert-butylpiperazine. PubChem.
-
1-(3-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine. Smolecule.
-
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. BLDpharm.
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
-
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. J&K Scientific.
-
1-(4-bromophenyl)-4-(methyl-d3)piperazine. Tenova Pharma.
-
1-(4-Bromophenyl)-4-methylpiperazine. Sigma-Aldrich.
-
Archer, R. P., et al. (2011). A validated GC-MS method for the simultaneous quantification of 19 piperazine-like drugs in seized powders. Analytical Methods, 3(6), 1335-1343.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Piperazine, 1-(o-bromophenyl)-4-(2-(4-pyridyl)ethyl)-. PubChemLite.
-
1-(4-Bromophenyl)-4-methylpiperazine. Sigma-Aldrich.
-
1-(4-Bromophenyl)piperazine (hydrochloride). Cayman Chemical.
-
A new validated stability indicating gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in vardenafil and sildenafil drug substances. Analytical Chemistry: An Indian Journal.
-
Zhong, Y., et al. (2011). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2913.
-
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. ChemScene.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate.
-
Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(7), 637-646.
-
Abe, A., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as Dopamine Transporter Inhibitors. Journal of medicinal chemistry, 55(15), 6890-6903.
-
Postnikov, P., et al. (2023). Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties. Molecules, 28(14), 5406.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]

